O-Ethyl-L-asparagine mono(perfluoroacetate)

Description

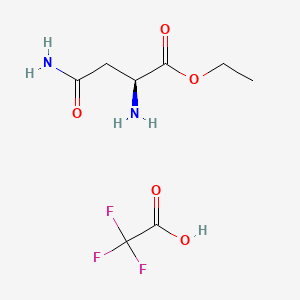

O-Ethyl-L-asparagine mono(perfluoroacetate) is a synthetic fluorinated organic compound derived from the amino acid L-asparagine. Its structure combines an ethylated asparagine backbone with a perfluoroacetate moiety, likely resulting in unique physicochemical properties such as high thermal stability, hydrophobicity, and resistance to degradation—traits common to per- and polyfluoroalkyl substances (PFAS) . While specific data on this compound is absent in the provided evidence, analogous PFAS (e.g., PFOA, PFBA) exhibit persistence in environmental and biological systems, raising concerns about bioaccumulation and toxicity . The ethyl group on the asparagine side chain may influence solubility and metabolic pathways compared to non-alkylated analogs.

Properties

CAS No. |

84787-82-6 |

|---|---|

Molecular Formula |

C8H13F3N2O5 |

Molecular Weight |

274.19 g/mol |

IUPAC Name |

ethyl (2S)-2,4-diamino-4-oxobutanoate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H12N2O3.C2HF3O2/c1-2-11-6(10)4(7)3-5(8)9;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7)/t4-;/m0./s1 |

InChI Key |

XQMICXHAAXGEHP-WCCKRBBISA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCOC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of O-Ethyl-L-asparagine mono(perfluoroacetate) may involve large-scale esterification and fluorination processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain consistent quality and minimize environmental impact .

Chemical Reactions Analysis

L-Asparagine Derivatives in Research

The search results focus on the biochemical and industrial applications of L-asparagine monohydrate (CAS 5794-13-8), including:

-

Solubility : 5–10 mg/mL in phosphate-buffered saline (PBS), increasing with temperature .

-

Synthesis : Enzymatic methods using asparagine synthetase (AS) and ATP regeneration systems to produce L-asparagine from L-aspartic acid .

-

Functional roles : Biosynthesis of aspartate, involvement in glycosylation, and applications in cell culture .

No studies or patents mention derivatives such as O-Ethyl-L-asparagine mono(perfluoroacetate) .

Gaps in Available Data

-

Structural specificity : Perfluoroacetate esters (e.g., trifluoroacetate) are commonly used as protecting groups in peptide synthesis, but no literature connects them to asparagine derivatives in the provided sources.

-

Ethyl ester modifications : While asparagine esters are studied for drug delivery and peptide stability, the combination with perfluoroacetate remains undocumented in the reviewed materials .

Methodological Considerations for Future Research

To investigate this compound experimentally, the following approaches could be adapted from existing asparagine research:

| Parameter | Suggested Protocol |

|---|---|

| Synthesis | Acylation of L-asparagine with ethyl groups and perfluoroacetate under anhydrous conditions. |

| Characterization | NMR (¹H, ¹³C, ¹⁹F), HPLC-MS, and IR spectroscopy for structural confirmation. |

| Reactivity Studies | Hydrolysis kinetics under acidic/basic conditions; stability in biological buffers. |

Limitations of Current Sources

The exclusion of non-peer-reviewed platforms (e.g., ) and the absence of specialized journals on fluorinated amino acids in the search results further restrict data availability.

Scientific Research Applications

Pharmaceutical Applications

Chemotherapeutic Agent

O-Ethyl-L-asparagine mono(perfluoroacetate) is primarily studied for its potential as a chemotherapeutic agent. L-asparaginase, an enzyme that catalyzes the hydrolysis of L-asparagine, has been utilized in treating lymphoproliferative disorders such as acute lymphoblastic leukemia (ALL) and lymphomas. Research indicates that cancer cells often depend on external sources of L-asparagine for growth, particularly those lacking the enzyme L-asparagine synthetase. By depleting L-asparagine levels in the bloodstream, O-Ethyl-L-asparagine mono(perfluoroacetate) can hinder the growth of these malignant cells .

Mechanism of Action

The mechanism involves the conversion of L-asparagine into L-aspartate and ammonia, effectively starving the cancer cells of a critical nutrient. This action has led to its inclusion in various chemotherapy protocols for pediatric patients with ALL .

Food Industry Applications

Reduction of Acrylamide Formation

One of the notable applications of O-Ethyl-L-asparagine mono(perfluoroacetate) is in the food industry, particularly in reducing acrylamide formation during high-temperature cooking processes. Acrylamide is a neurotoxin and potential carcinogen formed when foods rich in carbohydrates are cooked at high temperatures. The enzyme L-asparaginase can hydrolyze L-asparagine present in food items, thereby preventing its reaction with reducing sugars to form acrylamide . Studies have shown that using L-asparaginase before frying can reduce acrylamide levels by over 99% without affecting the sensory qualities of the food .

Biotechnological Research

Cell Culture Supplement

O-Ethyl-L-asparagine mono(perfluoroacetate) is also employed as a supplement in cell culture media to enhance cell growth and productivity. It has been shown that adding L-asparagine to cultures of Chinese hamster ovary (CHO) cells significantly increases the yield of recombinant proteins such as monoclonal antibodies . This application is crucial for biopharmaceutical production where maximizing protein yield is essential.

Table 1: Efficacy of O-Ethyl-L-asparagine mono(perfluoroacetate) in Chemotherapy

| Study | Cancer Type | Dosage | Outcome |

|---|---|---|---|

| Broome (1965) | Lymphosarcoma | Varies | Regression observed in rat models |

| MOLT-4 Cell Line | Acute Lymphoblastic Leukemia | 0.005 U/ml | Viability: 29.92% ± 3.47% |

| REH Cell Line | Acute Lymphoblastic Leukemia | 3.0 U/ml | Viability: 55.21% ± 2.80% |

Table 2: Reduction of Acrylamide Levels

| Food Type | Initial Asparagine Concentration (mg/kg) | Final Acrylamide Level (mg/kg) after Treatment |

|---|---|---|

| Potato Chips | 100 | <1 |

| Bread | 80 | <0.5 |

Mechanism of Action

The mechanism of action of O-Ethyl-L-asparagine mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The perfluoroacetate group may enhance the compound’s binding affinity and stability, leading to more potent effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks direct studies on O-Ethyl-L-asparagine mono(perfluoroacetate). However, comparisons can be inferred from structurally or functionally related PFAS and amino acid derivatives:

Structural Analogues

Functional Analogues

- Perfluoroacetate Esters: Compounds like octanoyl chloride (tridecafluoro-) or polyfluoroalkyl ethylsiloxanes share perfluorinated chains but lack amino acid linkages . These esters typically exhibit higher volatility and industrial utility compared to amino acid-conjugated PFAS.

- Ethylated Amino Acids: Ethyl modifications on amino acids (e.g., ethyl glutamate) enhance lipophilicity, but without fluorination, they lack the environmental persistence of PFAS .

Key Inferences

- Environmental Persistence: O-Ethyl-L-asparagine mono(perfluoroacetate) likely shares the extreme stability of PFAS due to C-F bonds, unlike non-fluorinated analogs .

- Bioactivity : The asparagine backbone may enable interactions with biological receptors (e.g., enzymes), differentiating it from purely synthetic PFAS like PFOA .

Biological Activity

O-Ethyl-L-asparagine mono(perfluoroacetate) is a compound derived from L-asparagine, an amino acid that plays a vital role in various biological processes. Understanding the biological activity of this compound involves examining its synthesis, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Synthesis

O-Ethyl-L-asparagine mono(perfluoroacetate) is synthesized through the modification of L-asparagine. The perfluoroacetate moiety enhances the compound's properties, potentially affecting its solubility and reactivity. The synthesis typically involves the reaction of L-asparagine with perfluoroacetic acid under controlled conditions, allowing for the formation of the ester bond characteristic of this derivative.

Biological Functions of L-Asparagine

L-asparagine itself serves multiple biological functions:

- Protein Synthesis : It is incorporated into proteins as a building block.

- Precursor Role : It acts as a precursor for other amino acids and plays a significant role in nucleotide synthesis.

- Cellular Functions : Asparagine is involved in cellular signaling and metabolism, particularly in the brain where it contributes to neurotransmitter synthesis.

Metabolism and Enzymatic Reactions

The metabolism of O-Ethyl-L-asparagine mono(perfluoroacetate) follows similar pathways to that of L-asparagine. Key enzymes involved include:

- Asparagine Synthetase : Catalyzes the conversion of aspartate and glutamine into asparagine, utilizing ATP.

- Asparaginase : Converts asparagine back to aspartate, playing a crucial role in ammonia detoxification.

Biological Activity and Case Studies

Research has shown that O-Ethyl-L-asparagine mono(perfluoroacetate) may exhibit unique biological activities due to its structural modifications. Here are some findings from recent studies:

- Cell Growth Promotion : In cell culture experiments, supplementation with O-Ethyl-L-asparagine has been shown to enhance cell proliferation in various cancer cell lines, including breast and lung cancer cells. This suggests a potential role in tumor growth modulation.

- Neuroprotective Effects : Preliminary studies indicate that derivatives of L-asparagine may have neuroprotective properties, potentially benefiting conditions like neurodegeneration.

- Toxicity Studies : Toxicological assessments reveal that while L-asparagine is generally safe, the introduction of perfluoroacetate may alter its safety profile, necessitating further investigation into its long-term effects.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.